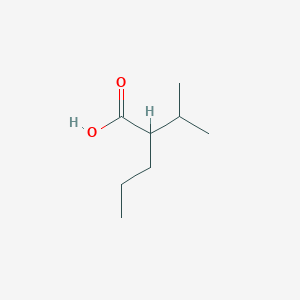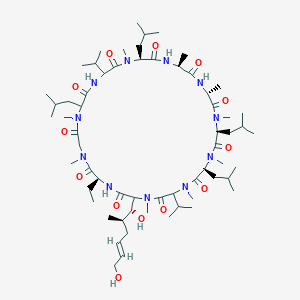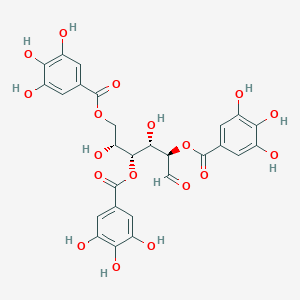
2,4,6-Tri-O-galloyl-D-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tri-O-galloyl-D-glucose (TGG) is a polyphenolic compound that is found in various plants and has been extensively studied for its potential therapeutic applications. TGG is known to possess strong antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2,4,6-Tri-O-galloyl-D-glucose is not fully understood, but it is believed to act through multiple pathways. 2,4,6-Tri-O-galloyl-D-glucose has been shown to inhibit the activity of various enzymes, such as xanthine oxidase, cyclooxygenase, and lipoxygenase, which are involved in the production of reactive oxygen species and inflammatory mediators. 2,4,6-Tri-O-galloyl-D-glucose also activates various signaling pathways, such as the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Effets Biochimiques Et Physiologiques
2,4,6-Tri-O-galloyl-D-glucose has been shown to possess various biochemical and physiological effects. It has been reported to reduce oxidative stress, inflammation, and cell proliferation, which may be useful in the prevention and treatment of various diseases. 2,4,6-Tri-O-galloyl-D-glucose has also been shown to improve glucose metabolism and insulin sensitivity, which may be useful in the management of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,6-Tri-O-galloyl-D-glucose has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. 2,4,6-Tri-O-galloyl-D-glucose is also stable under various conditions, which makes it suitable for various experimental setups. However, 2,4,6-Tri-O-galloyl-D-glucose has some limitations, such as its low solubility in water, which may limit its bioavailability in vivo.
Orientations Futures
There are several future directions for the research on 2,4,6-Tri-O-galloyl-D-glucose. One direction is to investigate the potential of 2,4,6-Tri-O-galloyl-D-glucose as a therapeutic agent for various diseases, such as cancer, diabetes, and cardiovascular diseases. Another direction is to explore the mechanism of action of 2,4,6-Tri-O-galloyl-D-glucose in more detail, which may provide insights into its therapeutic potential. Additionally, the development of new synthesis methods and formulations may improve the bioavailability and efficacy of 2,4,6-Tri-O-galloyl-D-glucose.
Méthodes De Synthèse
2,4,6-Tri-O-galloyl-D-glucose can be synthesized from gallic acid and glucose through a series of chemical reactions. The synthesis process involves the esterification of gallic acid with glucose, followed by the oxidation of the resulting product to form 2,4,6-Tri-O-galloyl-D-glucose. The yield of 2,4,6-Tri-O-galloyl-D-glucose can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and catalyst concentration.
Applications De Recherche Scientifique
2,4,6-Tri-O-galloyl-D-glucose has been extensively studied for its potential therapeutic applications. It has been shown to possess strong antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. 2,4,6-Tri-O-galloyl-D-glucose has also been shown to exhibit antibacterial and antiviral activities, which may be useful in the development of new antimicrobial agents.
Propriétés
Numéro CAS |
108043-99-8 |
|---|---|
Nom du produit |
2,4,6-Tri-O-galloyl-D-glucose |
Formule moléculaire |
C27H24O18 |
Poids moléculaire |
636.5 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R)-2,4-dihydroxy-6-oxo-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]hexyl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C27H24O18/c28-7-19(44-26(41)10-3-14(31)21(37)15(32)4-10)23(39)24(45-27(42)11-5-16(33)22(38)17(34)6-11)18(35)8-43-25(40)9-1-12(29)20(36)13(30)2-9/h1-7,18-19,23-24,29-39H,8H2/t18-,19+,23-,24-/m1/s1 |
Clé InChI |
LPHKXVRBKUUXIA-RKGYPADOSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O |
SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC(C(C(C(C=O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O |
SMILES canonique |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC(C(C(C(C=O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O |
Synonymes |
2,4,6-TGDG 2,4,6-tri-O-galloyl-D-glucose 2,4,6-tri-O-galloylglucose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



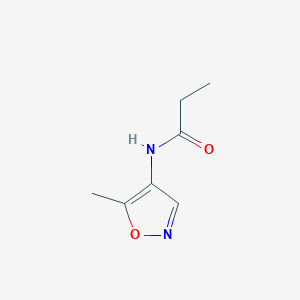
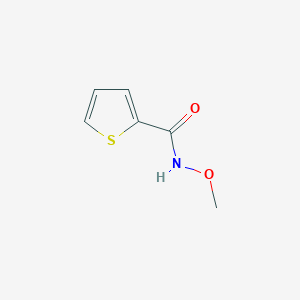

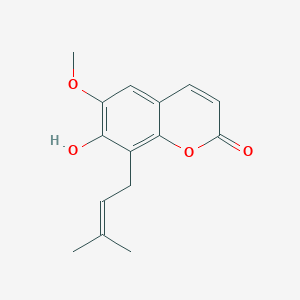

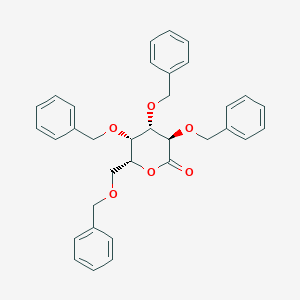



![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)
